molecular formula C10H22N2 B1519951 1-(1,3-Dimethylbutyl)piperazine CAS No. 1171587-00-0

1-(1,3-Dimethylbutyl)piperazine

Cat. No. B1519951
M. Wt: 170.3 g/mol
InChI Key: UAUWDLCUDIOLQP-UHFFFAOYSA-N
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Description

Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antibacterial and Biofilm Inhibitors

  • Novel Bis(Pyrazole-Benzofuran) Hybrids with Piperazine Linkers : A study introduced novel bis(pyrazole-benzofuran) hybrids connected via a piperazine moiety, which demonstrated potent antibacterial efficacies and biofilm inhibition activities against bacterial strains such as E. coli, S. aureus, and S. mutans. These compounds were also effective against MRSA and VRE strains, indicating their potential as new antibacterial agents and biofilm inhibitors (Ahmed E. M. Mekky, S. Sanad, 2020).

Antidepressant Studies

  • Oxidative Metabolism of Novel Antidepressants : Research on Lu AA21004, a novel antidepressant, explored its metabolism, identifying multiple metabolites. This study contributes to understanding the metabolic pathways of piperazine-containing antidepressants, highlighting the role of various cytochrome P450 enzymes (Mette G. Hvenegaard et al., 2012).

Environmental Studies

  • Enhancing Sulfuric Acid-Based Particle Formation : Piperazine (PZ), a cyclic diamine, was evaluated for its potential to enhance sulfuric acid-based new particle formation (NPF), an important atmospheric process. The study suggests that PZ can influence the atmospheric fate of amines and has implications for understanding amine-related atmospheric chemistry (Fangfang Ma et al., 2019).

Chemotherapy Research

  • Anticancer Evaluation of Di- and Trifunctional Substituted 1,3-Thiazoles : A study investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with piperazine substituents as particularly effective against various cancer cell lines. This research contributes to the search for new anticancer agents (Kostyantyn Turov, 2020).

Safety And Hazards

The safety information for a similar compound, 1-(3,3-dimethylbutyl)piperazine, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-methylpentan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)8-10(3)12-6-4-11-5-7-12/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUWDLCUDIOLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpentan-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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